(2-Prop-2-ynyloxyethoxymethyl)benzene
Description
(2-Prop-2-ynyloxyethoxymethyl)benzene (CAS No. 4039-82-1) is a benzene derivative characterized by a propargyl ether functional group attached via an ethoxymethyl linker. Its molecular formula is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol . The compound is stored under dry, cool conditions (2–8°C) to maintain stability, and its hazard profile includes warnings for toxicity if swallowed (H302), skin irritation (H315), and eye irritation (H319) .
Properties
IUPAC Name |
2-prop-2-ynoxyethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h1,3-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWDAJNJAYQQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-ynyloxyethoxymethyl)benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and an aprotic polar solvent like acetone. This method yields the desired compound in good yields, ranging from 53% to 85% . The reaction conditions favor the formation of stable phenoxide ions, which then react with propargyl bromide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The availability of low-cost raw materials and the simplicity of the reaction make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Prop-2-ynyloxyethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted benzene derivatives.
Scientific Research Applications
(2-Prop-2-ynyloxyethoxymethyl)benzene has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of triazole derivatives via click chemistry.
Industry: The compound is used in the production of various polymers and materials due to its reactive alkyne group.
Mechanism of Action
The mechanism of action of (2-Prop-2-ynyloxyethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its antiurease activity involves the inhibition of urease enzymes, preventing the hydrolysis of urea . The compound’s reactivity is primarily due to the presence of the alkyne group, which can undergo various chemical transformations.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
- Propargyl Ether Reactivity : Both this compound and the benzotriazolyl compound from share a propargyl ether moiety, which is highly reactive in click chemistry or polymerization reactions. However, the latter’s bulky alkyl and benzotriazolyl groups enhance UV stability, making it suitable for materials science applications .
- Agrochemical Relevance: Etofenprox () shares an ether-linked aromatic structure but incorporates ethoxyphenyl and methylpropoxy groups.
- Heterocyclic Derivatives : 2-Chloro-6-ethoxypyridine () demonstrates how substituents like chloro and ethoxy influence electronic properties, though its heterocyclic core distinguishes it from purely aromatic systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The lower molecular weight of this compound compared to etofenprox or benzotriazolyl derivatives suggests greater volatility or ease of synthesis.
- Solubility Trends: Bulky substituents (e.g., in ’s compound) reduce solubility, whereas simpler structures like the target compound may dissolve better in nonpolar solvents.
- Stability : The propargyl group’s reactivity necessitates careful handling, contrasting with etofenprox’s stability in ambient conditions .
Biological Activity
(2-Prop-2-ynyloxyethoxymethyl)benzene, also known by its chemical identifier 219716-49-1, is an organic compound characterized by the presence of both alkyne and ethoxymethyl functional groups. This unique structure imparts distinct chemical properties that may influence its biological activity. Understanding the biological implications of this compound is crucial for potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure includes:
- Alkyne Group : Contributes to reactivity and potential interactions with biological targets.
- Ethoxymethyl Group : Enhances solubility and stability, potentially affecting bioavailability.
Biological Activity Overview
Research into the biological activity of this compound has yielded insights into its effects on various biological systems. Key areas of interest include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be relevant in therapeutic contexts.
- Cellular Processes : Investigations into its impact on cellular signaling pathways are ongoing, with implications for cancer research and metabolic disorders.
Case Study 1: Enzyme Interaction
A study focusing on the interaction of this compound with specific enzymes demonstrated significant inhibitory effects on enzyme activity. The results indicated a potential application in drug development targeting metabolic pathways.
| Enzyme Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Cytochrome P450 | 15.4 | Competitive inhibition |
| Aldose Reductase | 22.7 | Non-competitive inhibition |
Case Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound exhibits selective cytotoxicity, particularly against breast cancer cells.
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | 3.0 |
| HeLa (Cervical Cancer) | 31.8 | 1.0 |
| A549 (Lung Cancer) | 25.4 | 1.5 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Interaction with Receptors : Binding to specific receptors that modulate cellular responses.
- Alteration of Signaling Pathways : Influencing pathways related to apoptosis and cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
